Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C, specifically targeting conventional isoforms. This compound is recognized for its potential in various scientific applications, particularly in the study of cellular signaling pathways and cancer research. The chemical structure of Ro 32-0432 hydrochloride allows it to effectively penetrate cell membranes, which enhances its utility in biological studies.
Ro 32-0432 hydrochloride is commercially available from several suppliers, including Tocris, R&D Systems, Sigma-Aldrich, and MedChemExpress. It is often used in research laboratories for its specific inhibitory effects on protein kinase C activity, which plays a crucial role in many cellular processes.
Ro 32-0432 hydrochloride falls under the category of small molecule inhibitors and is classified as a protein kinase C inhibitor. Its chemical identification includes the CAS number 1781828-85-0. The compound is also known by other identifiers such as Bisindolylmaleimide XI hydrochloride.
The synthesis of Ro 32-0432 hydrochloride involves multi-step organic reactions that typically include the formation of indole derivatives and subsequent modifications to achieve the desired bisindolylmaleimide structure. The synthesis can be summarized as follows:
Technical details regarding reaction conditions, catalysts, and purification methods are often proprietary and vary among different manufacturers.
The molecular formula of Ro 32-0432 hydrochloride is , with a molecular weight of approximately 489.01 g/mol. The structure features two indole rings connected by a maleimide moiety, which is critical for its biological activity.
The chemical structure can be represented as follows:
This structure allows Ro 32-0432 hydrochloride to interact selectively with protein kinase C isoforms.
Ro 32-0432 hydrochloride primarily functions by inhibiting protein kinase C activity through competitive binding at the active site. This inhibition can modulate various downstream signaling pathways involved in cell proliferation and differentiation.
The compound's mechanism involves:
The mechanism of action for Ro 32-0432 hydrochloride involves its binding to the regulatory domain of protein kinase C, leading to a conformational change that inhibits enzyme activity. This inhibition prevents the phosphorylation of target proteins that are critical for various cellular functions.
Research indicates that Ro 32-0432 can significantly reduce the phosphorylation levels of specific substrates associated with protein kinase C signaling pathways, thereby influencing cellular responses such as growth and apoptosis.
Ro 32-0432 hydrochloride is typically presented as a white to off-white solid. It is soluble in organic solvents such as dimethyl sulfoxide and has limited solubility in water.
Key chemical properties include:
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm purity and structural integrity.
Ro 32-0432 hydrochloride is utilized primarily in scientific research settings for:
Protein Kinase C (Protein Kinase C) comprises a family of serine/threonine kinases classified into three subgroups based on structural motifs and cofactor requirements. Conventional Protein Kinase Cs (Protein Kinase Cα, Protein Kinase CβI, Protein Kinase CβII, Protein Kinase Cγ) possess tandem diacylglycerol-binding C1 domains and a calcium-binding C2 domain, requiring both diacylglycerol and calcium for activation. Novel Protein Kinase Cs (Protein Kinase Cδ, Protein Kinase Cε, Protein Kinase Cθ, Protein Kinase Cη) contain a variant C2 domain insensitive to calcium but remain diacylglycerol-responsive. Atypical Protein Kinase Cs (Protein Kinase Cζ, Protein Kinase Cι/λ) lack functional C2 domains and possess a single atypical C1 domain, rendering them unresponsive to diacylglycerol or calcium; instead, they are activated by lipid mediators like phosphatidic acid [3] [6]. All Protein Kinase C isoforms feature an N-terminal regulatory region and a C-terminal catalytic domain connected by a flexible hinge (V3). Activation involves translocation to membranes, conformational change, displacement of the autoinhibitory pseudosubstrate domain, and phosphorylation of substrate proteins [3] [9].
Table 1: Protein Kinase C Isoform Classification and Functional Roles
Subfamily | Isoforms | Activators | Key Cellular Functions |
---|---|---|---|
Conventional | Protein Kinase Cα, βI, βII, γ | Diacylglycerol, Calcium, Phorbol esters | Vascular permeability, Glomerular contraction, LDL receptor transcription |
Novel | Protein Kinase Cδ, ε, θ, η | Diacylglycerol, Phorbol esters | Oxidative stress response, Mitochondrial function, Inflammatory cytokine production |
Atypical | Protein Kinase Cζ, ι/λ | Phosphatidic acid, Protein scaffolds | Cell polarity, Insulin signaling, NF-κB activation |
Hyperactivation of specific Protein Kinase C isoforms is a pathological hallmark of diabetic complications and cardiovascular diseases. Under hyperglycemic conditions, increased glycolytic flux elevates diacylglycerol synthesis, driving chronic activation of diacylglycerol-sensitive Protein Kinase C isoforms. Protein Kinase Cβ and Protein Kinase Cδ isoforms are critically implicated in diabetic microvascular complications:
The discovery of staurosporine in 1977 (a microbial alkaloid with broad kinase inhibitory activity) initiated the search for selective Protein Kinase C modulators. Bisindolylmaleimides emerged in the 1990s as rationally designed ATP-competitive inhibitors exploiting the unique hydrophobic pocket adjacent to the ATP-binding site in Protein Kinase C [5]. Structural optimization yielded compounds with improved isoform selectivity:
Table 2: Selectivity Profile of Ro 32-0432 Hydrochloride Across Protein Kinase C Isoforms
Protein Kinase C Isoform | IC₅₀ (nM) | Fold Selectivity vs. Protein Kinase Cε |
---|---|---|
Protein Kinase Cα | 9 | 12-fold |
Protein Kinase CβI | 28 | 3.9-fold |
Protein Kinase CβII | 30 | 3.6-fold |
Protein Kinase Cγ | 37 | 2.9-fold |
Protein Kinase Cε | 108 | Reference |
Data compiled from [4] [7] [10]
Ro 32-0432 hydrochloride exemplifies the evolution of bisindolylmaleimides from tool compounds to therapeutically relevant agents, providing a pharmacological foundation for isoform-selective Protein Kinase C inhibition in chronic inflammatory and metabolic diseases [2] [4].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8